1-(4-Chlorophenyl)-3-cyclopentylthiourea
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Overview
Description
1-(4-Chlorophenyl)-3-cyclopentylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound features a 4-chlorophenyl group and a cyclopentyl group attached to a thiourea moiety, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-cyclopentylthiourea typically involves the reaction of 4-chloroaniline with cyclopentyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3-cyclopentylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfenic, sulfinic, or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed:
Oxidation: Sulfenic, sulfinic, or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: The compound has shown potential as an enzyme inhibitor, particularly in the inhibition of urease, which is important for various biological processes.
Medicine: Research has indicated that thiourea derivatives, including 1-(4-Chlorophenyl)-3-cyclopentylthiourea, may possess antimicrobial and anticancer properties, making them candidates for drug development.
Industry: The compound can be used in the formulation of pesticides and herbicides due to its ability to inhibit specific enzymes in pests.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-cyclopentylthiourea involves its interaction with specific molecular targets, such as enzymes. For instance, as a urease inhibitor, the compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition can disrupt various biological processes, leading to antimicrobial or pesticidal effects.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-3-phenylthiourea
- 1-(4-Chlorophenyl)-3-methylthiourea
- 1-(4-Chlorophenyl)-3-ethylthiourea
Comparison: 1-(4-Chlorophenyl)-3-cyclopentylthiourea is unique due to the presence of the cyclopentyl group, which imparts different steric and electronic properties compared to other similar compounds. This uniqueness can affect its reactivity, binding affinity to enzymes, and overall biological activity. For example, the cyclopentyl group may enhance the compound’s ability to penetrate cell membranes, making it more effective as a drug or pesticide.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-cyclopentylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2S/c13-9-5-7-11(8-6-9)15-12(16)14-10-3-1-2-4-10/h5-8,10H,1-4H2,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKVUISWIWCURH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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